In-Depth Technical Guide to 4-Methoxypiperidine Hydrochloride
In-Depth Technical Guide to 4-Methoxypiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxypiperidine hydrochloride (CAS No. 4045-25-4) is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery.[1] Its piperidine scaffold is a common motif in a vast array of biologically active molecules and approved pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 4-methoxypiperidine hydrochloride, with a focus on its utility in the development of novel therapeutics.
Chemical and Physical Properties
4-Methoxypiperidine hydrochloride is an off-white to light yellow solid at room temperature.[1] It is the hydrochloride salt of 4-methoxypiperidine, which enhances its stability and solubility in aqueous media, a desirable characteristic for many synthetic and biological applications.
Table 1: Physicochemical Properties of 4-Methoxypiperidine Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 4045-25-4 | [1] |
| Molecular Formula | C₆H₁₄ClNO | |
| Molecular Weight | 151.64 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 137.5-139.5 °C | [2] |
| Boiling Point | Not available | |
| Solubility | Soluble in water | [3] |
| Storage Conditions | Store at 0-8 °C, sealed in a dry environment | [1][2] |
Synthesis and Characterization
The synthesis of 4-methoxypiperidine hydrochloride can be achieved through various synthetic routes. A common method involves the methylation of a suitable precursor, such as 4-hydroxypiperidine, followed by the formation of the hydrochloride salt.
Experimental Protocol: Synthesis from 1-Boc-4-methoxypiperidine
A frequently employed laboratory-scale synthesis involves the deprotection of a Boc-protected 4-methoxypiperidine precursor.
Reaction Scheme:
Procedure:
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To a stirred solution of 1-Boc-4-methoxypiperidine (1 equivalent) in 1,4-dioxane, add a 4M solution of hydrogen chloride in 1,4-dioxane (excess) at 0 °C.
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Allow the reaction mixture to stir at 0 °C for 2 hours.
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Warm the reaction to room temperature (23 °C) and continue stirring.
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Remove the solvent under reduced pressure.
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Wash the resulting residue with anhydrous ether and dry under vacuum to yield 4-methoxypiperidine hydrochloride.[2]
Spectroscopic Data
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¹H NMR: The proton NMR spectrum would be expected to show signals for the methoxy group protons, the proton on the carbon bearing the methoxy group, and the protons of the piperidine ring.
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¹³C NMR: The carbon NMR spectrum would display distinct peaks for the methoxy carbon, the carbon attached to the methoxy group, and the carbons of the piperidine ring.
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IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorbances for N-H stretching (of the protonated amine), C-H stretching, and C-O stretching.
Biological Activity and Applications in Drug Discovery
The 4-methoxypiperidine moiety is a valuable pharmacophore in the design of centrally active agents due to its ability to impart favorable physicochemical properties, such as improved brain penetration. Derivatives of 4-methoxypiperidine have been investigated for their activity at various G-protein coupled receptors (GPCRs) and transporters.
Potential Signaling Pathways and Molecular Targets
Based on the activities of related piperidine-containing compounds, derivatives of 4-methoxypiperidine could potentially modulate several key signaling pathways in the central nervous system.
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Dopaminergic System: The piperidine scaffold is present in numerous dopamine transporter (DAT) inhibitors. By blocking the reuptake of dopamine, these compounds can elevate synaptic dopamine levels, a mechanism relevant to the treatment of ADHD and depression.
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Cholinergic System: Derivatives of 4-methoxypiperidine have been explored as inhibitors of the presynaptic choline transporter (CHT).[4] Inhibition of CHT can modulate the synthesis of acetylcholine, a neurotransmitter crucial for cognitive function.
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Opioid Receptors: The 4-anilidopiperidine core, a related structure, is the basis for potent μ-opioid receptor agonists like fentanyl.[5] Modifications of the 4-substituent on the piperidine ring can influence receptor affinity and selectivity.
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Histamine Receptors: 4-Oxypiperidine ethers have been identified as antagonists of the histamine H3 receptor, a target for the treatment of cognitive disorders and other CNS conditions.[6]
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Sigma Receptors: Piperidine derivatives have also been developed as high-affinity ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.[7]
Safety and Handling
4-Methoxypiperidine hydrochloride is an irritant. Standard laboratory safety precautions should be observed when handling this compound.
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is recommended to handle 4-methoxypiperidine hydrochloride in a well-ventilated area or a fume hood.[8] In case of contact with skin or eyes, rinse immediately with plenty of water.[8]
Conclusion
4-Methoxypiperidine hydrochloride is a versatile and valuable building block for the synthesis of novel, biologically active compounds. Its favorable physicochemical properties and the established importance of the piperidine scaffold in CNS-active drugs make it a compound of significant interest to researchers in medicinal chemistry and drug development. Further exploration of derivatives based on this core structure is likely to yield new therapeutic agents for a range of neurological and psychiatric disorders.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Methoxypiperidine hydrochloride CAS#: 4045-25-4 [m.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]


